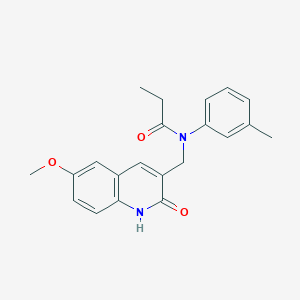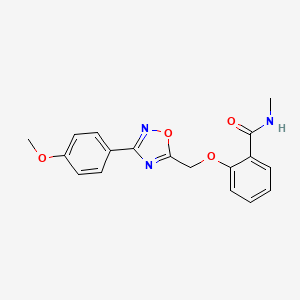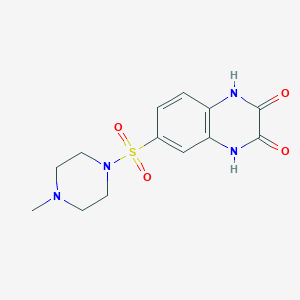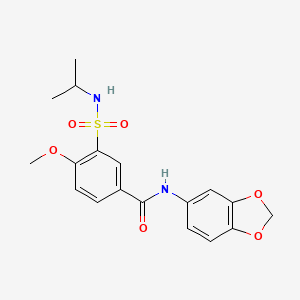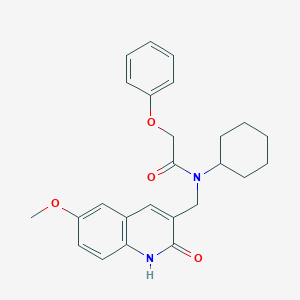
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide, also known as CMHPA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, such as reducing the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. It has also been found to modulate the expression of certain genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of extensive studies on its toxicity and pharmacokinetics, which may affect its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide. One direction is to further investigate its anti-tumor activity and potential use as a cancer therapeutic agent. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more studies are needed to determine its toxicity and pharmacokinetics to evaluate its safety for clinical use.
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide is a novel compound with potential therapeutic applications in various scientific research areas. Its synthesis method is relatively simple, and it has shown promising results in inhibiting tumor growth and reducing inflammation. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-cyclohexyl-N-(2-chloroacetyl)amine, followed by the reaction of the resulting intermediate with 2-phenoxyacetic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-tumor activity, with promising results in inhibiting the growth of various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-12-13-23-18(15-22)14-19(25(29)26-23)16-27(20-8-4-2-5-9-20)24(28)17-31-21-10-6-3-7-11-21/h3,6-7,10-15,20H,2,4-5,8-9,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPODWHBQRARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

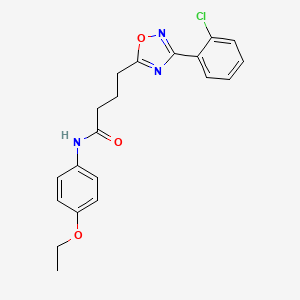
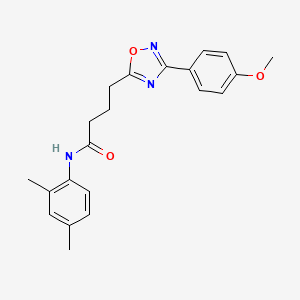

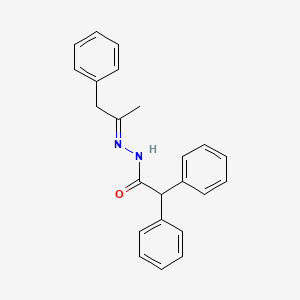
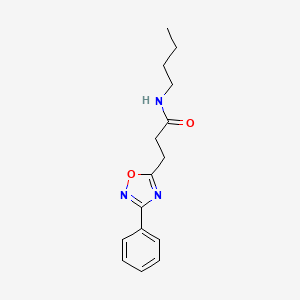
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
